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molecular formula C7H9ClN2 B2427137 2-Chloro-4,5,6-trimethylpyrimidine CAS No. 24307-77-5

2-Chloro-4,5,6-trimethylpyrimidine

Cat. No. B2427137
M. Wt: 156.61
InChI Key: RGEZZAHULVFHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653263B2

Procedure details

To 4,5,6-trimethylpyrimidin-2-ol (3.69 g, 26.7 mmol) was added POCl3 (21.7 mL, 26.7 mmol) followed by Et2NPh (2.17 mL, 13.6 mmol) dropwise. The mixture was heated at reflux for 48 h and then added to ice dropwise. The aqueous layer was extracted with EtOAc (2×). Extraction was difficult due to a large amount of precipitate. The aqueous layer pH was adjusted to pH 4-5 with 28% NH4OH and was filtered through Celite®. The aqueous layer was then extracted with DCM and the combined organic extracts dried over Na2SO4, filtered and concentrated in vacuo to a yellow solid. Chromatography (FCC) (0 to 30% EtOAc/Hex) afforded 2-chloro-4,5,6-trimethylpyrimidine (4.26 g, 100%).
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
21.7 mL
Type
reactant
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([CH3:9])[N:5]=[C:4](O)[N:3]=1.O=P(Cl)(Cl)[Cl:13].N(C1C=CC=CC=1)(CC)CC>>[Cl:13][C:4]1[N:3]=[C:2]([CH3:1])[C:7]([CH3:8])=[C:6]([CH3:9])[N:5]=1

Inputs

Step One
Name
Quantity
3.69 g
Type
reactant
Smiles
CC1=NC(=NC(=C1C)C)O
Name
Quantity
21.7 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
2.17 mL
Type
reactant
Smiles
N(CC)(CC)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h
Duration
48 h
ADDITION
Type
ADDITION
Details
added to ice dropwise
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×)
EXTRACTION
Type
EXTRACTION
Details
Extraction
FILTRATION
Type
FILTRATION
Details
was filtered through Celite®
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow solid

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.26 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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